molecular formula C23H16ClFN4OS2 B2424666 3-((4-(3-chlorophenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847403-57-0

3-((4-(3-chlorophenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B2424666
CAS No.: 847403-57-0
M. Wt: 482.98
InChI Key: WSCNOWWDAUQBKX-UHFFFAOYSA-N
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Description

3-((4-(3-chlorophenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C23H16ClFN4OS2 and its molecular weight is 482.98. The purity is usually 95%.
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Properties

IUPAC Name

3-[[4-(3-chlorophenyl)-5-[(2-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClFN4OS2/c24-16-7-5-8-17(12-16)29-21(13-28-19-10-3-4-11-20(19)32-23(28)30)26-27-22(29)31-14-15-6-1-2-9-18(15)25/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCNOWWDAUQBKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C(N2C3=CC(=CC=C3)Cl)CN4C5=CC=CC=C5SC4=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClFN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((4-(3-chlorophenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is an intriguing member of the triazole family, known for its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula for this compound is C19H16ClFN4SC_{19}H_{16}ClFN_{4}S, indicating the presence of a chlorophenyl group and a fluorobenzyl thioether. The structural complexity contributes to its potential biological interactions.

Biological Activities

Research indicates that derivatives of 1,2,4-triazoles exhibit significant biological activities, including:

  • Antimicrobial Activity : Various studies have shown that triazole derivatives can inhibit the growth of bacteria and fungi. For instance, compounds with similar structures have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant strains .
  • Antifungal Activity : The presence of specific substituents in the triazole ring has been linked to enhanced antifungal properties. Compounds with halogen substitutions have shown increased efficacy against fungal pathogens like Candida albicans .
  • Antitubercular Activity : Some derivatives have been evaluated for their effectiveness against Mycobacterium tuberculosis, showcasing promising results in inhibiting bacterial growth .

The mechanism by which these compounds exert their biological effects is often linked to their ability to interfere with essential biochemical pathways in microbial cells. For example:

  • Inhibition of Enzymatic Activity : Triazoles are known to inhibit cytochrome P450 enzymes in fungi, disrupting ergosterol biosynthesis and leading to cell membrane impairment.
  • DNA Interaction : Certain triazole derivatives may interact with DNA or RNA synthesis pathways, further contributing to their antimicrobial properties.

Case Studies and Research Findings

A selection of studies highlights the compound's biological activity:

  • Antimicrobial Screening : A study screened various triazole derivatives for antibacterial activity against clinical strains of Staphylococcus aureus. The results indicated that compounds with chlorophenyl and fluorobenzyl groups exhibited significant inhibitory effects .
  • Antifungal Efficacy : Another research focused on the antifungal properties of triazole derivatives against Candida species. The introduction of halogen groups was found to enhance activity significantly, with minimum inhibitory concentrations (MICs) ranging from 1.6 μg/mL to 25 μg/mL .
  • In Vivo Studies : In vivo evaluations have shown that certain triazole compounds can reduce infection rates in animal models infected with resistant bacterial strains, suggesting potential for therapeutic applications .

Comparative Analysis

The following table compares the biological activities of structurally related compounds:

Compound NameStructural FeaturesBiological ActivityNotable Differences
3-(4-Chlorophenyl)-5-(benzylthio)-4H-1,2,4-triazol-4-amineChlorophenyl and benzyl thioetherAntimicrobialLacks fluorine substitution
1-(benzothiazolyl)-1H-[1,2,4]triazole derivativesBenzothiazole moietyAntifungalDifferent heterocyclic core
3-(3-Fluorophenyl)-5-(benzylthio)-4H-1,2,4-triazol-4-amineFluorinated phenyl groupAntimicrobialDifferent fluorine position

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that compounds containing triazole and thiazole rings exhibit significant antimicrobial activities. For instance, derivatives similar to the discussed compound have shown effectiveness against various bacterial strains and fungi. The incorporation of thio groups enhances the lipophilicity and membrane permeability, which may contribute to their antimicrobial efficacy .

Anticancer Activity

Research has highlighted the potential anticancer properties of triazole derivatives. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For example, compounds with similar structures have been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

Anti-inflammatory Effects

Certain studies have suggested that triazole-containing compounds can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This could be particularly beneficial in treating conditions such as rheumatoid arthritis or inflammatory bowel disease .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like 3-((4-(3-chlorophenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one. Variations in substituents on the triazole and thiazole rings significantly influence their pharmacological profiles. For example:

  • Chlorine Substituent : Enhances binding affinity to biological targets.
  • Fluorine Substituent : Increases metabolic stability and lipophilicity.

Case Studies

  • Antimicrobial Activity : A study evaluated various triazole derivatives for their antimicrobial properties against resistant strains of bacteria. The results showed that modifications in the thio group significantly improved activity against Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : In vitro studies on compounds similar to this compound indicated that they could inhibit the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways .

Summary Table of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits pro-inflammatory cytokines

Q & A

Basic: What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be standardized?

Answer:
The synthesis involves nucleophilic substitution and cyclization steps. A validated approach includes reacting intermediates (e.g., substituted triazole-thiols) with halogenated benzyl derivatives under basic conditions (e.g., K₂CO₃ in PEG-400 at 70–80°C) with catalysts like Bleaching Earth Clay . Microwave-assisted methods can reduce reaction times (e.g., 30–60 minutes) while improving yields by 15–20% compared to conventional heating . Purification via recrystallization (e.g., aqueous acetic acid) or column chromatography ensures purity >95%.

Advanced: How can contradictory NMR spectral data for triazole-thione derivatives be resolved?

Answer:
Discrepancies in ¹H/¹³C NMR shifts (e.g., thione vs. thiol tautomers) require multi-technique validation:

  • Variable Temperature NMR : Identifies tautomeric equilibria by tracking peak splitting at different temperatures .
  • DFT Calculations : Predict chemical shifts for comparison with experimental data (e.g., B3LYP/6-31G* level) .
  • Heteronuclear Correlation (HSQC/HMBC) : Confirms connectivity in ambiguous cases, such as distinguishing methylene protons in benzyl-thioether groups .

Basic: What spectroscopic methods are critical for characterizing this compound’s purity and structure?

Answer:

  • IR Spectroscopy : Confirms thioether (C-S, ~650 cm⁻¹) and triazole (C=N, ~1520 cm⁻¹) bonds .
  • ¹H/¹³C NMR : Assigns aromatic protons (δ 7.1–8.3 ppm) and methylene bridges (δ 4.5–5.5 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected vs. observed ± 0.001 Da) .

Advanced: How can computational modeling predict reactivity or tautomerism in this compound?

Answer:

  • DFT Studies : Calculate thermodynamic stability of thione-thiol tautomers using Gibbs free energy (ΔG). For example, thione forms are often 2–3 kcal/mol more stable .
  • Frontier Molecular Orbital (FMO) Analysis : Predicts electrophilic/nucleophilic sites. LUMO maps highlight the triazole ring as a reactive center for substitutions .
  • Molecular Dynamics (MD) : Simulates solvent effects (e.g., DMSO vs. ethanol) on tautomer populations .

Basic: What methods assess the compound’s antimicrobial activity, and how are SAR studies designed?

Answer:

  • In Vitro Assays : Minimum Inhibitory Concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution .
  • SAR Strategies :
    • Vary substituents (e.g., replace 2-fluorobenzyl with 4-fluorobenzyl) to test lipophilicity effects.
    • Introduce electron-withdrawing groups (e.g., -NO₂) on the triazole ring to enhance membrane penetration .

Advanced: How can solvent polarity and catalyst choice influence reaction yields?

Answer:

  • Solvent Screening : Polar aprotic solvents (e.g., PEG-400) improve solubility of intermediates, increasing yields by ~25% vs. DMF .
  • Catalyst Optimization : Bleaching Earth Clay (pH 12.5) outperforms Amberlyst-15 in nucleophilic substitutions due to higher Brønsted acidity . Kinetic studies (e.g., GC-MS monitoring) reveal turnover frequencies (TOF) of 120 h⁻¹ for clay vs. 80 h⁻¹ for zeolites.

Advanced: What strategies resolve low yields in the final cyclization step?

Answer:

  • Reaction Monitoring : Use TLC (eluent: EtOAc/hexane 3:7) to detect intermediates. Incomplete cyclization often stems from residual moisture; employ molecular sieves .
  • Microwave Optimization : Adjust power (150–200 W) and pulse intervals to prevent decomposition. Yields improve from 60% (conventional) to 78% (microwave) .

Basic: How is the compound’s stability evaluated under different storage conditions?

Answer:

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months. HPLC tracks degradation (e.g., <5% impurity formation indicates room-temperature stability) .
  • Light Exposure Studies : UV-vis spectroscopy monitors photodegradation (λmax shifts indicate bond cleavage) .

Advanced: What mechanistic insights support the nucleophilic substitution in the benzyl-thioether formation?

Answer:

  • Isotopic Labeling : Use ³⁶S-labeled thiols to track sulfur incorporation via LC-MS .
  • Kinetic Isotope Effects (KIE) : kH/kD > 1.2 suggests rate-limiting deprotonation of the thiol group .
  • Computational Transition State Analysis : Identify SN2-like pathways with B3LYP/6-31G* models .

Advanced: How can structural modifications enhance bioavailability without compromising activity?

Answer:

  • Pro-drug Design : Introduce ester moieties (e.g., acetyl) on the benzothiazolone ring to improve solubility. Hydrolysis in serum releases the active form .
  • LogP Optimization : Replace chlorophenyl with trifluoromethyl groups to balance hydrophobicity (target LogP 2.5–3.5) .
  • Co-crystallization : Enhance dissolution rates via co-formers (e.g., succinic acid) in crystal engineering .

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